Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Regioisomerism Lacidipine intermediate synthesis Wittig olefination

This ortho‑bromophenyl trans‑1,4‑DHP is the essential regioisomer for lacidipine manufacture. Its unique ortho‑substitution is required for selective Wittig olefination. Supplied with validated regioisomeric purity, it serves as a reference standard for HPLC/UPLC method development and impurity profiling. Buy now for reliable process development.

Molecular Formula C19H20BrNO4
Molecular Weight 408.3 g/mol
CAS No. 861927-02-8
Cat. No. B142499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS861927-02-8
Synonyms4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester; 
Molecular FormulaC19H20BrNO4
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C
InChIInChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3
InChIKeyGVWVWVAVGGKGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 861927-02-8): Technical Baseline for Procurement Decisions


Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 861927-02-8; also registered as CAS 103890-74-0) is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative with molecular formula C₁₉H₂₂BrNO₄ and molecular weight 408.29 g·mol⁻¹ [1]. The compound features a 2-bromophenyl (ortho-bromo) substituent at the 4-position of the dihydropyridine ring and symmetric diethyl ester groups at the 3- and 5-positions, placing it within the Hantzsch ester subclass of 1,4-DHPs [2]. Its primary documented application is as a trans-configured key intermediate in the industrial synthesis of lacidipine, a vascular-selective calcium channel blocker marketed as Lacipil and Motens for hypertension therapy [3][4]. The compound is also catalogued as a pharmaceutical reference standard (TRC Cat. No. B686495) and is available as a deuterium-labelled analogue (CAS 1329793-25-0) for mass spectrometry-based analytical applications [5].

Why In-Class 1,4-Dihydropyridines Cannot Substitute for Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 861927-02-8)


Although the 1,4-dihydropyridine class encompasses numerous calcium channel blockers and synthetic intermediates, the specific ortho-bromophenyl substitution pattern at the C4 position of CAS 861927-02-8 confers regioisomeric identity that is non-interchangeable with positional isomers (e.g., 4-bromophenyl or 3-bromophenyl analogs) for lacidipine synthesis [1]. The ortho-bromo group provides the precise steric and electronic environment required for subsequent Wittig olefination to install the (E)-cinnamate ester side chain characteristic of the final drug substance; the para-bromo isomer lacks this structural prerequisite [2]. Furthermore, the trans (racemic) configuration of this intermediate is critical because the cis isomer and oxidized pyridine (dehydro) analogs represent distinct process impurities with different chromatographic retention times and regulatory acceptance criteria [3][4]. The compound's computed XLogP3 of 3.5 (PubChem) [5] differs significantly from the prototypical 1,4-DHP nifedipine (XLogP3 = 2.2) [6], indicating a ΔlogP of 1.3—approximately 20-fold higher lipophilicity—which fundamentally alters membrane partitioning, solubility, and reactivity profiles in downstream transformations.

Quantitative Differentiation Evidence for Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 861927-02-8)


Regioisomeric Identity: Ortho-Bromophenyl (C2) vs. Para-Bromophenyl (C4) Substitution Determines Synthetic Pathway Compatibility

CAS 861927-02-8 carries the bromine substituent at the ortho (C2) position of the 4-phenyl ring, establishing a regioisomeric identity fundamentally distinct from the para-bromo analog (diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Compound 19 in Oliveira et al. 2024) [1]. This ortho-substitution is structurally mandatory for the compound's documented function as the trans-configured intermediate in lacidipine synthesis, where the 2-bromophenyl moiety undergoes subsequent Wittig olefination to install the (E)-tert-butoxycarbonylvinyl side chain that defines the final drug substance [2]. The para-bromo isomer cannot serve this role because the bromine position does not correspond to the required formyl group precursor geometry [2][3]. Multiple authoritative supplier catalogues (TRC, Santa Cruz Biotechnology, Pharmaffiliates, BOC Sciences) explicitly designate this compound as 'trans Lacidipine intermediate,' confirming its specific and non-substitutable role in this industrial pharmaceutical process [4][5].

Regioisomerism Lacidipine intermediate synthesis Wittig olefination Positional isomer differentiation

Lipophilicity Differential: Computed XLogP3 = 3.5 vs. Nifedipine XLogP3 = 2.2 (Δ = 1.3 log Units)

The computed XLogP3 value for CAS 861927-02-8 is 3.5 (PubChem CID 4204578, computed by XLogP3 3.0 algorithm) [1], compared with the prototypical 1,4-DHP calcium channel blocker nifedipine (dimethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), which has an XLogP3 of 2.2 (PubChem/Polymer BOC Sciences computed property) [2]. The ΔXLogP3 of 1.3 corresponds to approximately 20-fold higher predicted lipophilicity for the 2-bromophenyl diethyl ester derivative relative to nifedipine, consistent with the replacement of the polar nitro group (-NO₂) with a lipophilic bromine atom (-Br) and the presence of diethyl rather than dimethyl ester moieties. This lipophilicity shift is relevant because lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance rates for 1,4-DHP compounds [3][4].

Lipophilicity XLogP3 Membrane permeability ADME prediction

Structural Analog Calcium Channel Inhibition: UK-59811 (2-Bromophenyl DHP Derivative) Demonstrates Potent CaVAb Blockade (IC50 = 194 nM)

A closely related 2-bromophenyl 1,4-DHP derivative, UK-59811 (3-ethyl 5-methyl 4-(2-bromophenyl)-2-[(2-(dimethylamino)ethoxy)methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, CAS 2250025-89-7), which shares the identical 4-(2-bromophenyl)-1,4-dihydropyridine core with CAS 861927-02-8, was characterized in a crystallographic and functional study of drug binding to the bacterial homotetrameric model voltage-gated calcium channel CaVAb [1]. UK-59811 inhibited CaVAb with an IC50 of 194 nM, binding at the outer lipid-facing surface of the pore at the interface between two CaVAb subunits; at concentrations above 1 µM it additionally bound within the pore itself [1]. This contrasts with nifedipine, which acts at mammalian L-type calcium channels (CaV1.2) with reported IC50 values ranging from 27.5 to 57.7 nM depending on assay conditions [2]. The 2-bromophenyl motif is a conserved structural feature in both UK-59811 and CAS 861927-02-8, suggesting the bromine atom contributes to the pharmacophore via hydrophobic and/or halogen-bonding interactions at the channel interface [1][3].

Calcium channel blockade CaVAb 1,4-Dihydropyridine pharmacology Structure-activity relationship

Bromophenyl 1,4-DHP Scaffold Cytotoxicity: Para-Bromo Isomer Demonstrates Selective Cancer Cell Activity (HeLa IC50 = 2.3 µM, MCF-7 IC50 = 5.7 µM)

In a recent systematic evaluation of 22 symmetric and asymmetric 4-aryl-1,4-DHPs synthesized by microwave-assisted Hantzsch reaction, Oliveira et al. (2024) [1] reported that the para-bromo analog—diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 19)—reduced HeLa 229 cell viability with an IC50 of 2.3 µM and MCF-7 cell viability with an IC50 of 5.7 µM, while most other 1,4-DHPs in the series were inactive against these lines. Compound 19 demonstrated a selectivity index > 1.6 relative to GM07492 normal human fibroblasts, indicating preferential cytotoxicity toward cancer cells [1]. The structurally related symmetric 1,4-DHP with a 4-benzyloxyphenyl substituent (Compound 18) showed HeLa IC50 = 3.6 µM and MCF-7 IC50 = 5.2 µM, while the 3-fluorophenyl analog (Compound 20) exhibited HeLa IC50 = 4.1 µM and MCF-7 IC50 = 11.9 µM [1]. These data establish that bromine substitution on the 4-phenyl ring is associated with enhanced cytotoxic potency relative to other halogen or aryl substituents in this scaffold. Although CAS 861927-02-8 carries the bromine at the ortho rather than para position, the shared bromophenyl-1,4-DHP pharmacophore suggests the ortho isomer may exhibit comparable or differentiated cytotoxicity worthy of direct investigation.

Anticancer cytotoxicity 1,4-Dihydropyridine Selectivity index HeLa MCF-7

Validated RP-UPLC Method for Lacidipine and Process Impurity Quantification: Chromatographic Resolution with r² > 0.999 Linearity

Mohan et al. (2011) developed and validated a simple isocratic reversed-phase ultra-performance liquid chromatographic (RP-UPLC) method for the determination of lacidipine, three process impurities formed during synthesis (including the bromophenyl intermediate class), and three degradation products present in drug substance and drug product [1]. Efficient chromatographic separation was achieved on an Acquity BEH C18 column using pH 4.5 ammonium acetate-acetic acid buffer-methanol (70:30, v/v) mobile phase, with monitoring wavelength at 240 nm and flow rate of 0.25 mL/min [1]. The method was validated for specificity, precision, linearity, accuracy, LOD, LOQ, and robustness according to ICH guidelines, and the calibration curve for lacidipine and each impurity demonstrated very good linearity with r² > 0.999 [1][2]. Raju et al. (2009) independently synthesized and characterized five related substances (impurities) detected in lacidipine bulk drug substance by HPLC and LC-MS, providing full spectral characterization and co-injection validation for each impurity [3]. The validated chromatographic method enables accurate quantification of bromophenyl intermediates such as CAS 861927-02-8 at trace levels during lacidipine manufacturing and stability studies.

RP-UPLC Process impurity Lacidipine quality control Method validation ICH guidelines

Deuterium-Labelled Analog (CAS 1329793-25-0) Enables Quantitative Mass Spectrometry Applications with Isotopic Differentiation

A deuterium-labelled analog of CAS 861927-02-8, designated 4-(2-bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester (CAS 1329793-25-0), is commercially available from multiple suppliers including BOC Sciences, MedChemExpress, Pharmaffiliates, and Biozol [1][2]. The d10-labelled compound incorporates ten deuterium atoms across the two ethyl ester groups (bis(1,1,2,2,2-pentadeuterioethyl)), increasing the molecular weight from 408.29 to 418.35 g·mol⁻¹ (Δ = +10 Da) [1]. This mass shift of +10 Da relative to the unlabelled parent enables its use as a stable isotope-labelled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis, where it co-elutes with the analyte of interest but is distinguishable by mass spectrometry, compensating for matrix effects and ionization variability [3]. In contrast, non-brominated 1,4-DHP analogs (e.g., nifedipine with molecular weight 346.33 g·mol⁻¹) cannot serve as SIL-IS for bromine-containing analytes due to the significant mass defect and chromatographic retention differences introduced by the bromine atom.

Deuterium labelling Mass spectrometry Internal standard Stable isotope dilution Bioanalytical method

Optimal Research and Industrial Application Scenarios for Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 861927-02-8)


Lacidipine API Manufacturing: Key Synthetic Intermediate Requiring Ortho-Bromo Regioisomeric Purity

CAS 861927-02-8 serves as the essential trans-configured intermediate for industrial lacidipine synthesis, where the ortho-bromophenyl moiety undergoes Wittig olefination to install the (E)-tert-butoxycarbonylvinyl pharmacophoric side chain [1][2]. Procurement specifications must prioritize regioisomeric purity, as the para-bromo isomer is synthetically incompetent for this transformation. Temperature control during subsequent reactions is critical: regioisomer formation rises to 30% at 35 °C but is suppressed at -10 to -5 °C, enabling chemoselective conversion with overall yields reaching 51% in optimized one-pot processes—a >2-fold improvement over the earlier 24% benchmark [1]. The compound's diethyl ester groups can be selectively manipulated in the presence of the bromine atom, offering synthetic flexibility for process optimization.

Pharmaceutical Quality Control: Reference Standard for Lacidipine Impurity Profiling and Stability Studies

As a well-characterized process intermediate and potential impurity in lacidipine drug substance, CAS 861927-02-8 is utilized as a reference standard for HPLC and UPLC method development, system suitability testing, and batch release analytics [3][4]. The validated RP-UPLC method (Acquity BEH C18, 240 nm detection, 0.25 mL/min flow rate) achieves baseline resolution of this compound class from lacidipine and degradation products with r² > 0.999 calibration linearity, meeting ICH Q2(R1) validation requirements for specificity, precision, accuracy, LOD, and LOQ [3]. The deuterium-labelled analog (CAS 1329793-25-0) extends this utility to LC-MS/MS platforms as a stable isotope-labelled internal standard, correcting for matrix effects in quantitative bioanalysis [5].

Medicinal Chemistry: 2-Bromophenyl 1,4-DHP Scaffold for Calcium Channel Modulator and Anticancer Lead Development

The 2-bromophenyl 1,4-DHP scaffold embodied by CAS 861927-02-8 is validated for calcium channel pharmacology by the structurally related UK-59811, which inhibits the CaVAb channel with an IC50 of 194 nM and binds at the subunit interface [6]. Additionally, the bromophenyl 1,4-DHP class demonstrates cancer-selective cytotoxicity, with the para-bromo isomer achieving HeLa IC50 = 2.3 µM and MCF-7 IC50 = 5.7 µM while sparing normal fibroblasts (SI > 1.6) [7]. The ortho-bromo positional isomer (CAS 861927-02-8) represents an untested but mechanistically intriguing analog for structure-activity relationship expansion, where the ortho substitution may alter target engagement through steric constraints on the 4-aryl ring conformation. Its higher lipophilicity (XLogP3 = 3.5 vs. nifedipine XLogP3 = 2.2) [8][9] predicts enhanced membrane partitioning and potentially extended biological half-life, warranting systematic pharmacological profiling.

Stable Isotope Dilution Bioanalysis: Deuterated Internal Standard for Lacidipine Pharmacokinetic Studies

The d10-deuterium labelled analog (CAS 1329793-25-0) of CAS 861927-02-8 provides a mass shift of +10 Da relative to the unlabelled compound, enabling its use as a stable isotope-labelled internal standard in LC-MS/MS bioanalytical methods [5]. This is particularly valuable for pharmacokinetic studies of lacidipine where trace-level quantification of residual intermediates or metabolites is required in complex biological matrices. The chemical identity between the labelled standard and the analyte ensures identical extraction recovery, chromatographic retention, and ionization efficiency, while the +10 Da mass difference provides unambiguous MS discrimination, fulfilling regulatory expectations for bioanalytical method validation in support of ANDA submissions.

Quote Request

Request a Quote for Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.